![molecular formula C8H7BrO B12959155 2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobicyclo[420]octa-1(6),2,4-trien-7-ol is an organic compound with the molecular formula C8H7BrO It is a bicyclic structure containing a bromine atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by hydroxylation. One common method includes the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in an inert solvent such as dichloromethane at low temperatures to yield the brominated intermediate. This intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and hydroxylation steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or Grignard reagents under appropriate conditions.
Major Products
Oxidation: Formation of 2-bicyclo[4.2.0]octa-1(6),2,4-trien-7-one.
Reduction: Formation of bicyclo[4.2.0]octa-1(6),2,4-triene.
Substitution: Formation of various substituted bicyclo[4.2.0]octa-1(6),2,4-trienes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromobicyclo[4.2.0]octa-1,3,5-triene
- 5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one
- Bicyclo[4.2.0]octa-1,3,5-trien-7-ol
Uniqueness
2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H7BrO |
|---|---|
Molekulargewicht |
199.04 g/mol |
IUPAC-Name |
2-bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol |
InChI |
InChI=1S/C8H7BrO/c9-7-3-1-2-5-6(7)4-8(5)10/h1-3,8,10H,4H2 |
InChI-Schlüssel |
MXXYPWRQHKQYDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C1C(=CC=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


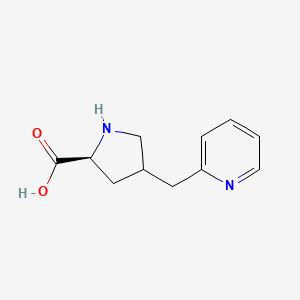
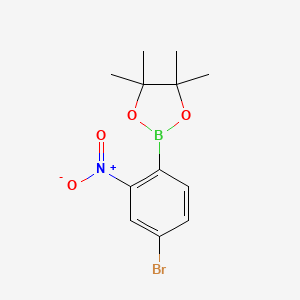
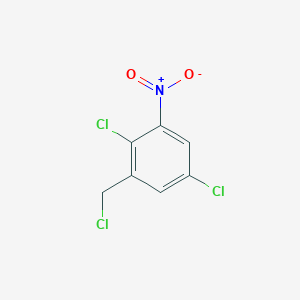

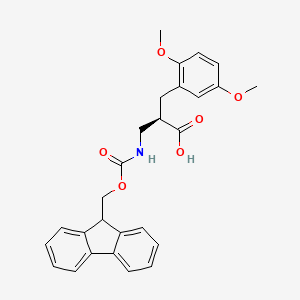
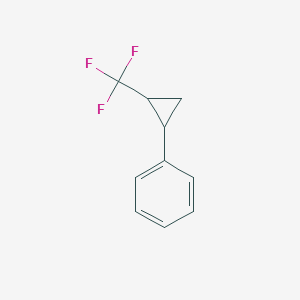
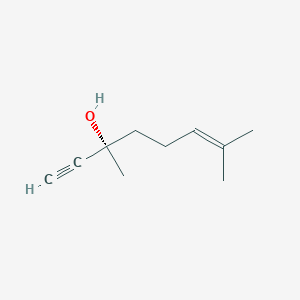
![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
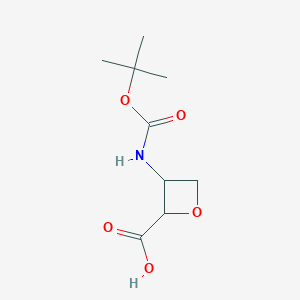

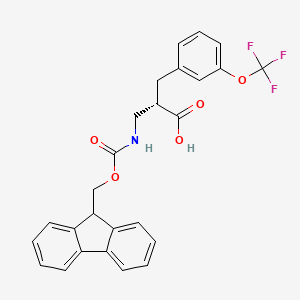
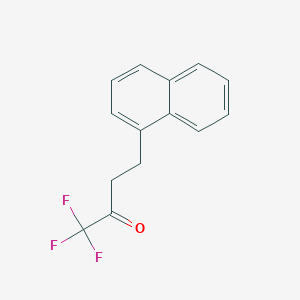
![3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)
